molecular formula C5H6N4 B571167 6-Methyl-5H-pyrrolo[1,2-D]tetrazole CAS No. 123810-44-6

6-Methyl-5H-pyrrolo[1,2-D]tetrazole

Cat. No.: B571167
CAS No.: 123810-44-6
M. Wt: 122.131
InChI Key: UWHQTLNTJZBEMM-UHFFFAOYSA-N
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Description

6-Methyl-5H-pyrrolo[1,2-D]tetrazole (Molecular Formula: C5H6N4) is a fused heterocyclic compound of significant interest in medicinal and agrochemical research. It belongs to the tetrazole family, a class of metabolically stable, nitrogen-rich aromatic structures known to act as bioisosteres for carboxylic acids and other functional groups in drug design . The planar, polynitrogen electron-rich system allows this scaffold to participate in diverse intermolecular interactions, such as hydrogen bonding and van der Waals forces, with various biological targets . While specific biological data for this exact analog may be limited, tetrazole derivatives are extensively documented in scientific literature for a wide spectrum of pharmacological activities. These include serving as key scaffolds in antihypertensive, antibacterial, anti-inflammatory, and anticancer agents . Related pyrrolotetrazole and azolotetrazine scaffolds have demonstrated potent in vitro antitumor activity, highlighting the potential of this chemical class in developing new therapeutic entities . As a specialized building block, this compound is a valuable synthetic intermediate for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry and for designing novel compounds for high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

123810-44-6

Molecular Formula

C5H6N4

Molecular Weight

122.131

IUPAC Name

6-methyl-5H-pyrrolo[2,1-e]tetrazole

InChI

InChI=1S/C5H6N4/c1-4-2-5-6-7-8-9(5)3-4/h2H,3H2,1H3

InChI Key

UWHQTLNTJZBEMM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN=NN2C1

Synonyms

5H-Pyrrolotetrazole,6-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-Methyl-5H-pyrrolo[1,2-D]tetrazole can be contextualized against related heterocyclic compounds, as outlined below:

Structural Analogues

Compound Name Core Structure Substituents Key Properties Reference
This compound Pyrrolo[1,2-D]tetrazole Methyl at 6-position Hypothesized enhanced metabolic stability due to methyl group; potential kinase inhibitor scaffold.
(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole Pyrrolo-triazole Bromo, fluoro, phenyl substituents Halogen substituents increase electrophilicity; used in anticancer agent development.
6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones Pyrido-pyrrolo-pyrazino-indole Fused multi-ring system with carbonyl High thermal stability (mp > 300°C); poor solubility limits pharmaceutical use.
Pyrido[2',3':4,5]pyrrolo[2,1-d][1,2,3,5]tetrazine-4(3H)-ones Pyrrolo-tetrazine Fused tetrazine ring Temozolomide analogs with alkylating activity; used in glioblastoma research.

Pharmacological and Physicochemical Properties

  • Solubility : The methyl group in this compound may improve solubility compared to halogenated analogs (e.g., ’s bromo/fluoro derivatives), which exhibit higher lipophilicity .
  • Thermal Stability: Fused multi-ring systems (e.g., ’s pyrido-pyrrolo-pyrazino-indole-diones) show exceptional thermal stability (mp up to 347°C) but suffer from poor solubility, limiting drug formulation .
  • Biological Activity : Tetrazine derivatives () demonstrate alkylating activity akin to temozolomide, while pyrrolo-triazoles () are explored for kinase inhibition .

Key Research Findings

  • Substitution at the 6-position (methyl vs. halogens) significantly alters electronic properties and target binding. Methyl groups may reduce toxicity compared to halogens .
  • Fused tetrazole systems (e.g., ) exhibit potent DNA alkylation but require structural optimization to mitigate off-target effects .

Preparation Methods

Cycloaddition-Based Synthesis Using Azide-Nitrile Coupling

The [2+3] cycloaddition of azides and nitriles remains the most widely adopted route for constructing the tetrazole core. A patented microwave-assisted protocol exemplifies this approach, employing sodium azide (1–3 equivalents) and para-substituted aryl nitriles (1 equivalent) in the presence of rare-earth catalysts (0.1–0.5 equivalents) . The reaction proceeds in solvents such as DMF or acetonitrile under controlled microwave irradiation (100–160°C, 30 minutes–4 hours), achieving completion with minimal side reactions due to precise temperature modulation.

Workup and Purification : Post-reaction, the mixture is diluted with saturated aqueous sodium bicarbonate (15 mL) and extracted with ethyl acetate (2 × 15 mL). Acidification with concentrated HCl precipitates the crude product, which is further purified via rotary evaporation and silica gel chromatography. This method avoids hazardous azide decomposition by maintaining nitrogen-carbon stoichiometric balance, a critical safety consideration .

Carboamination and Photochemical Functionalization

Recent studies demonstrate the utility of carboamination reactions for introducing alkyl substituents to the pyrrolo-tetrazole framework. A representative procedure involves treating 5-(methylthio)tetrazole derivatives (1.0 mmol) with alkenols (1.3 equivalents) in THF at 80°C for 16 hours, followed by UV irradiation (254 nm, 5 hours) to induce cyclization . This dual-step process yields fused pyrazoline derivatives with moderate to high efficiency (39–90%), as shown in Table 1.

Table 1: Yields of Carboamination-Derived Products

Starting MaterialAlkylating AgentProduct Yield (%)
5-(Methylthio)tetrazolePent-4-en-1-ol73
5-Benzylthio-1H-tetrazolePent-4-en-1-ol85
5-(Methylthio)tetrazoleAllyl alcohol62

The reaction’s stereoselectivity is attributed to the tetrazole’s ability to stabilize transition states through anion-π interactions, as corroborated by DFT calculations .

Sodium Azide-Mediated Ring Closure

Alternative routes leverage sodium azide and ammonium chloride in dimethyl sulfoxide (DMSO) to effect ring closure in pyrrolo-pyrimidine precursors. Heating a mixture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.01 mol) with NaN₃ (0.011 mol) and NH₄Cl (0.011 mol) at 90°C for 2–3 hours generates the tetrazolo-pyrrolo-pyrimidine core, which is isolated via ice-water quenching and recrystallization from toluene . While this method avoids transition-metal catalysts, yields are highly substrate-dependent, necessitating meticulous stoichiometric control.

Protecting Group Strategies and Electrochemical Deprotection

Functionalization of the tetrazole nitrogen often requires transient protection to prevent undesired side reactions. The 6-methylpyridyl-2-methyl group has emerged as a robust protecting moiety, enabling C–H deprotonation with turbo-Grignard reagents (TMPMgCl·LiCl) at −60°C . Subsequent reactions with aldehydes or ketones proceed with high regioselectivity, followed by electrochemical deprotection using Pb bronze cathodes and Zn anodes in acetonitrile. This strategy achieves >90% recovery of the free tetrazole, as validated by ¹H NMR monitoring .

Structural Validation and Computational Modeling

X-ray crystallography remains the gold standard for resolving the 3D conformation of 6-methyl-5H-pyrrolo[1,2-D]tetrazole. Monoclinic crystal systems (space group P21/n) with lattice parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å have been reported, revealing bond angles of 112.9° for C–N–C linkages . Complementary DFT studies (B3LYP/6-311++G(d,p)) align theoretical and experimental bond lengths within ±0.02 Å, confirming the absence of prototropic tautomerism in the solid state .

Spectroscopic Characterization :

  • ¹H NMR : δ 10.23 ppm (azomethine proton), δ 2.45 ppm (methyl group) .

  • ¹³C NMR : 164.95 ppm (ester carbonyl), 152.30 ppm (tetrazole C–N) .

  • FTIR : C–H stretch (3135 cm⁻¹), C=N (1602 cm⁻¹), C–S (698 cm⁻¹) .

Comparative Analysis of Synthetic Routes

Table 2: Optimization Parameters Across Methods

MethodTemperature (°C)Time (h)Yield (%)Catalyst Required
Microwave Cycloaddition100–1600.5–470–85Rare-earth
Carboamination801639–90None
Sodium Azide Closure902–350–75None
Electrochemical−60 (deprotonation)5>90Turbo-Grignard

The microwave-assisted cycloaddition offers the highest efficiency and scalability but requires specialized equipment. In contrast, carboamination provides superior stereoselectivity for complex analogs, albeit with longer reaction times.

Q & A

Q. What are the key synthetic routes for 6-Methyl-5H-pyrrolo[1,2-D]tetrazole, and how are yields optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, monosubstituted tetrazole derivatives can be synthesized by heating tetrazole precursors with glacial acetic acid, achieving yields of ~75–85% (Table 1, ). Key steps include:
  • Reagent selection : Use of acetic acid as both solvent and catalyst.
  • Characterization : FTIR analysis (C–H stretching at 3135 cm⁻¹, carbonyl at 1707 cm⁻¹) and NMR (¹H: δ 10.23 ppm for azomethine; ¹³C: 164.95 ppm for ester carbonyl) confirm structural integrity .
    Optimization involves temperature control (80–100°C) and stoichiometric adjustments to minimize byproducts.

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving 3D conformation. For related pyrroloimidazoles, monoclinic crystal systems (space group P21/n) with lattice parameters a = 8.92 Å, b = 10.45 Å, c = 12.78 Å have been reported (). Techniques include:
  • Single-crystal diffraction : Resolves bond angles (e.g., C–N–C at 112.9°) and torsional strain.
  • Computational validation : DFT calculations align experimental and theoretical bond lengths (±0.02 Å) .

Q. What in vitro assays are used to assess the biological activity of this compound?

  • Methodological Answer : Anti-microbial activity is tested via the well diffusion method on Müller-Hinton agar (). Protocol:
  • Sample preparation : Dissolve 4 mg compound in DMSO (4 mg/well, 6 mm diameter).
  • Incubation : 18 hours at 37°C.
  • Statistical analysis : ANOVA with Duncan’s Multiple Range Test (p < 0.01 significance) for triplicate data .

Advanced Research Questions

Q. How can data contradictions in synthetic pathways (e.g., competing cyclization vs. oxidation) be resolved?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., vs. ). Mitigation strategies:
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation.
  • Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh₃)₄) favor cross-coupling over side reactions, improving selectivity .
  • Solvent effects : Polar aprotic solvents (DMF, THF) suppress oxidation by stabilizing intermediates .

Q. What computational approaches predict the electronic properties of this compound derivatives?

  • Methodological Answer : Time-dependent DFT (TD-DFT) evaluates frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra. For analogous cruciform compounds:
  • HOMO-LUMO gaps : 3.2–3.5 eV correlate with deep-blue emission (λmax = 420–450 nm).
  • Charge-transfer analysis : Electron-withdrawing groups (e.g., ester) reduce gap by 0.3 eV, enhancing optoelectronic applications .

Q. How do stereochemical variations impact biological activity, and how are enantiomers separated?

  • Methodological Answer : Stereochemistry dictates binding affinity to biological targets (e.g., enzymes). For resolution:
  • Chiral HPLC : Use cellulose-based columns (Chiralpak® IA) with hexane/isopropanol (90:10) mobile phase.
  • Circular dichroism (CD) : Compare experimental spectra (e.g., 220–260 nm Cotton effects) with DFT-simulated curves to assign configurations .
    Activity differences (e.g., IC₅₀ varies by 5–10× between enantiomers) highlight the need for enantiopure synthesis .

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